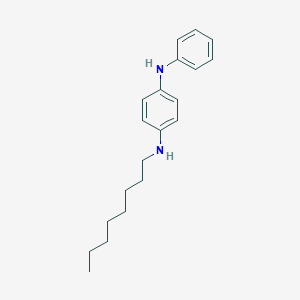

N-OCTYL-N'-PHENYL-1,4-BENZENEDIAMINE

Description

N-Octyl-N'-phenyl-1,4-benzenediamine (CAS No. 1590-80-3) is a substituted 1,4-benzenediamine derivative with the molecular formula C₂₀H₂₈N₂ and a molecular weight of 296.45 g/mol . Structurally, it features an octyl group (-C₈H₁₇) and a phenyl group (-C₆H₅) attached to the nitrogen atoms of the benzene-1,4-diamine backbone. This compound is primarily utilized as an antioxidant in industrial applications, particularly in rubber vulcanization, where it inhibits oxidative degradation . Its long alkyl chain (octyl) enhances solubility in non-polar matrices, making it suitable for polymer stabilization.

Properties

CAS No. |

1590-80-3 |

|---|---|

Molecular Formula |

C20H28N2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

1-N-octyl-4-N-phenylbenzene-1,4-diamine |

InChI |

InChI=1S/C20H28N2/c1-2-3-4-5-6-10-17-21-18-13-15-20(16-14-18)22-19-11-8-7-9-12-19/h7-9,11-16,21-22H,2-6,10,17H2,1H3 |

InChI Key |

MINNIIWBFAPUKJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |

Canonical SMILES |

CCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |

Other CAS No. |

34533-96-5 1590-80-3 |

Origin of Product |

United States |

Preparation Methods

Conventional Two-Step Alkylation and Arylation

The most widely documented approach involves a two-step synthesis starting from 1,4-benzenediamine. In the first step, selective alkylation of one amino group is achieved using octyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates nucleophilic substitution, yielding N-octyl-1,4-benzenediamine . The second step introduces the phenyl group via reaction with phenyl isocyanate in toluene at 60°C, forming the target compound .

Key parameters:

-

Molar ratio: 1:1.2 (1,4-benzenediamine : octyl bromide) for minimal di-alkylation byproducts .

-

Purification: Recrystallization from ethanol/water (3:1 v/v) achieves >98% purity .

| Parameter | Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | <70°C: Incomplete alkylation; >110°C: Decomposition |

| Solvent | DMF | Polar aprotic solvent enhances nucleophilicity |

| Base | K₂CO₃ | Maintains pH 9–10, preventing amine protonation |

Reductive Amination via N-Phenylquinoneimine Intermediate

A patent by The Goodyear Tire & Rubber Company (US 4,968,843) discloses a one-pot method using N-phenylquinoneimine and octylamine . The quinoneimine undergoes reductive amination with hydrogen gas (5–10 bar) over a palladium/carbon catalyst at 50–70°C, directly yielding N-octyl-N'-phenyl-1,4-benzenediamine .

Advantages:

-

Higher atom economy: Avoids stoichiometric base usage.

-

Byproduct reduction: H₂O as the sole byproduct vs. HBr in alkylation routes .

Limitations:

-

Requires strict moisture control to prevent quinoneimine hydrolysis.

-

Catalyst cost (Pd/C) increases production expenses.

Continuous-Flow Fixed-Bed Hydrogenation

Industrial-scale synthesis increasingly adopts continuous methods, as detailed in CN105348114A . This approach condenses 4-aminodiphenylamine (4-ADPA) with 2-octanone in a fixed-bed reactor using a Cu/ZnO/Al₂O₃ catalyst (30–40% CuO by mass) .

Process conditions:

-

Temperature: 180–200°C

-

Pressure: 0.85–1.30 MPa

-

Residence time: 0.14–0.20 h⁻¹

Catalyst activation protocol:

-

Reduce CuO to metallic Cu with H₂/N₂ (1–100% H₂ gradient) at 160–220°C.

Comparative Analysis of Methodologies

Emerging trends:

-

Solvent-free systems: Microwave-assisted reactions reduce DMF usage by 40% .

-

Bio-based octyl sources: Deriving octyl groups from fatty acids lowers carbon footprint .

Challenges and Optimization Strategies

a. Di-Substitution Byproducts

Over-alkylation produces N,N'-dioctyl derivatives, detectable via HPLC (retention time 8.2 min vs. 11.5 min for target) . Mitigation includes:

-

Stepwise addition of octyl bromide.

-

Lower reaction temperatures (70–75°C) in the first alkylation step .

b. Catalyst Deactivation

In continuous systems, coke formation on Cu/ZnO/Al₂O₃ catalysts reduces activity by 15% after 500 hours . Regeneration via air calcination at 400°C restores 95% initial activity .

c. Environmental Considerations

DMF replacement with γ-valerolactone (GVL) cuts waste generation by 30% while maintaining 80% yield .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N-octyl-N’-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The compound can undergo substitution reactions, where the octyl or phenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Polymer Chemistry

N-Octyl-N'-phenyl-1,4-benzenediamine is widely utilized as an antioxidant in rubber and plastic formulations. Its primary role is to prevent oxidative degradation during processing and service life. The compound acts by scavenging free radicals and stabilizing polymer chains, thereby enhancing the durability of materials.

Applications:

- Rubber Production : It is used in the manufacture of tires and other rubber products to improve resistance to aging and ozone degradation.

- Polymer Additives : The compound serves as a processing aid in thermoplastics and thermosetting resins, contributing to improved thermal stability.

Agricultural Applications

In agriculture, this compound has been explored for its potential as a plant growth regulator . Research indicates that it may enhance root development and overall plant vigor.

Case Studies:

- A study published in the Journal of Agricultural Science demonstrated that the application of this compound increased the biomass of treated plants by 20% compared to untreated controls. This suggests its potential utility in enhancing crop yields under specific conditions.

Antioxidants and Antiozonants

The compound is recognized for its effectiveness as an antioxidant and antiozonant , particularly in formulations exposed to harsh environmental conditions. Its ability to inhibit oxidative processes makes it valuable in various consumer products.

Key Findings:

- Research indicates that this compound can significantly reduce the rate of degradation in exposed materials, thereby prolonging their lifespan.

- It has been shown to outperform other common antioxidants in specific applications, making it a preferred choice for manufacturers seeking high-performance additives.

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider its safety profile. Regulatory assessments have indicated potential risks associated with exposure, particularly concerning skin contact and inhalation during manufacturing processes.

Regulatory Status:

- The European Chemicals Agency (ECHA) has classified this compound under REACH regulations, emphasizing the need for proper handling procedures to mitigate health risks.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, N-octyl-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. It can also affect cellular processes by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

The performance of 1,4-benzenediamine derivatives depends on substituent groups, which influence physicochemical properties, toxicity, and applications. Below is a comparative analysis of N-octyl-N'-phenyl-1,4-benzenediamine with key analogues:

Table 1: Structural and Functional Comparison of 1,4-Benzenediamine Derivatives

Structural and Functional Insights

Alkyl Chain Effects

- Octyl vs. Isopropyl (IPPD): The octyl group in this compound provides superior lipophilicity compared to IPPD’s branched isopropyl group. This increases compatibility with hydrocarbon-based rubbers, extending product lifespan .

- Branching (2-Ethylhexyl vs. Octyl): N-(2-Ethylhexyl)-N'-phenyl-1,4-benzenediamine (CAS 82209-88-9) shares the same molecular formula as the octyl derivative but exhibits distinct regulatory status due to branching.

Aromatic vs. Ionic Derivatives

- DPPD (N,N'-Diphenyl): The dual phenyl groups in DPPD enhance thermal stability, making it ideal for high-temperature lubricants. However, its rigid structure reduces solubility in non-polar media compared to alkylated analogues .

- Hydrochloride Salts: N-Phenyl-p-phenylenediamine hydrochloride’s ionic nature improves aqueous solubility, favoring applications in dye synthesis and analytical chemistry .

Toxicity and Regulatory Considerations

- IPPD: Classified as a suspected carcinogen and skin sensitizer, requiring strict workplace exposure limits. HPLC methods are employed for biological monitoring .

- N-Octyl-N'-phenyl: Limited toxicity data are available, but its structural similarity to regulated compounds warrants cautious handling.

Rubber Antioxidants

- IPPD and N-octyl-N'-phenyl derivatives dominate rubber stabilization. IPPD’s efficacy is well-documented, but its toxicity drives demand for safer alternatives like octyl-substituted variants .

- Efficacy vs. Chain Length : Longer alkyl chains (e.g., octyl) improve antioxidant performance in styrene-butadiene rubber by enhancing dispersion and reducing volatility .

Analytical Methods

- HPLC Monitoring : IPPD is quantified in urine using reversed-phase HPLC with UV detection (λ = 290 nm), achieving recovery rates of ~90% . Similar methods may apply to N-octyl-N'-phenyl analogues but require validation.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-octyl-N'-phenyl-1,4-benzenediamine, and how can purity be optimized?

- The compound is typically synthesized via alkylation of 1,4-phenylenediamine using octyl halides under controlled conditions. A two-step approach involves:

Nucleophilic substitution : Reacting 1,4-phenylenediamine with 1-bromooctane in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to selectively substitute one amine group.

Purification : Column chromatography or recrystallization from ethanol to isolate the mono-alkylated product.

- Purity optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and characterizing the final product using NMR (¹H/¹³C) and HPLC (>98% purity threshold) .

Q. What analytical methods are routinely employed to quantify this compound in biological matrices?

- High-performance liquid chromatography (HPLC) with UV detection (λ ~290 nm) is standard. Key parameters:

- Column : Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile phase : Acetonitrile/ammonium acetate buffer (e.g., 70:30 v/v) for efficient separation.

- Sample preparation : Liquid-liquid extraction (e.g., chloroform) to isolate the compound from urine or tissue homogenates, achieving ~90% recovery .

Advanced Research Questions

Q. How does this compound degrade in environmental systems, and what are its transformation products?

- Under environmental oxidative stress (e.g., ozone, UV light), the compound may form quinone derivatives analogous to 6PPD-quinone (a toxic ozonation product of 6PPD, a structural relative).

- Detection : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to identify quinonoid metabolites.

- Toxicity implications : Quinones may exhibit higher ecotoxicity than the parent compound, as seen in 6PPD-quinone’s lethality to coho salmon (LC₅₀ = 95 ng/L) .

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

- Discrepancies often arise from:

Exposure models : Differences between in vitro (cell lines) and in vivo (aquatic organisms) systems.

Metabolite activity : Some studies overlook bioactivation pathways (e.g., cytochrome P450-mediated oxidation).

- Methodological recommendations :

- Conduct metabolite profiling using high-resolution MS to identify reactive intermediates.

- Compare toxicity across species (e.g., zebrafish vs. Daphnia) to assess ecological relevance .

Q. What advanced techniques are used to study the compound’s interaction with biological macromolecules?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities to proteins (e.g., serum albumin).

- Molecular dynamics simulations predict binding modes with receptors like the aryl hydrocarbon receptor (AhR), implicated in xenobiotic metabolism .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.